molecular formula C12H6Cl4 B1583170 2,2',3,5'-Tetrachlorobiphenyl CAS No. 41464-39-5

2,2',3,5'-Tetrachlorobiphenyl

Cat. No. B1583170
CAS RN: 41464-39-5
M. Wt: 292 g/mol
InChI Key: ALDJIKXAHSDLLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2',3,5'-Tetrachlorobiphenyl (also known as PCB-77 or Aroclor 1254) is a polychlorinated biphenyl (PCB) compound that has been widely used in industrial applications since the early 20th century. It is a persistent organic pollutant that has been linked to a number of environmental and health concerns. PCB-77 has been found in soil, water, and air samples, and is considered to be a major environmental contaminant.

Scientific Research Applications

Environmental Science: Monitoring and Remediation

2,2’,3,5’-Tetrachlorobiphenyl is often studied for its environmental impact, particularly in soil and sediment contamination. Research has focused on understanding its distribution in the environment and developing remediation techniques such as phytoremediation and microbial degradation . Studies also explore the oxidation of persistent compounds like 2,2’,3,5’-Tetrachlorobiphenyl to less harmful substances using plant cell cultures .

Analytical Chemistry: Detection and Quantification

In analytical chemistry, 2,2’,3,5’-Tetrachlorobiphenyl serves as a reference material for calibration and quality control in the analysis of polychlorinated biphenyls (PCBs). It is used in methods like gas chromatography and mass spectrometry to ensure accurate detection and quantification of PCBs in various samples .

Toxicology: Impact on Biological Systems

Toxicology research investigates the effects of 2,2’,3,5’-Tetrachlorobiphenyl on oxidative phosphorylation in mitochondria, which is crucial for understanding its potential toxic mechanisms at the cellular level . Such studies are vital for assessing the risks associated with exposure to this compound.

Material Science: Transport and Behavior in Materials

Material science research examines how 2,2’,3,5’-Tetrachlorobiphenyl interacts with other materials, such as its enhanced transport when combined with natural organic matter or surfactant-modified nanoparticles . This knowledge is essential for predicting its behavior in various material contexts.

Industrial Applications: Historical Usage and Current Relevance

Historically, PCBs like 2,2’,3,5’-Tetrachlorobiphenyl were used in numerous industrial applications due to their chemical stability and insulating properties. While their production has been banned, understanding their historical usage helps in managing existing contamination and preventing future risks .

properties

IUPAC Name

1,2-dichloro-3-(2,5-dichlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl4/c13-7-4-5-10(14)9(6-7)8-2-1-3-11(15)12(8)16/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALDJIKXAHSDLLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=C(C=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8038302
Record name 2,2',3,5'-tetrachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8038302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2',3,5'-Tetrachlorobiphenyl

CAS RN

41464-39-5
Record name 2,2′,3,5′-Tetrachlorobiphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41464-39-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2',3,5'-Tetrachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041464395
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',3,5'-tetrachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8038302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',3,5'-Tetrachlorobiphenyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,2',3,5'-TETRACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/486UPI8AXY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2',3,5'-Tetrachlorobiphenyl
Reactant of Route 2
Reactant of Route 2
2,2',3,5'-Tetrachlorobiphenyl
Reactant of Route 3
Reactant of Route 3
2,2',3,5'-Tetrachlorobiphenyl
Reactant of Route 4
Reactant of Route 4
2,2',3,5'-Tetrachlorobiphenyl
Reactant of Route 5
Reactant of Route 5
2,2',3,5'-Tetrachlorobiphenyl
Reactant of Route 6
Reactant of Route 6
2,2',3,5'-Tetrachlorobiphenyl

Q & A

Q1: What factors can affect the retention time of 2,2',3,5'-Tetrachlorobiphenyl during gas chromatographic analysis?

A1: The retention time of 2,2',3,5'-Tetrachlorobiphenyl, and other PCBs, in gas chromatography is influenced by several factors, including the type of stationary phase used in the column and the temperature program applied during the analysis. Research has shown that 2,2',3,5'-Tetrachlorobiphenyl exhibits different retention behaviors on different stationary phases, such as DB-XLB, DB-5, and DB-17. [] Furthermore, the heating rate employed during temperature-programmed gas chromatography can also significantly impact retention times and even lead to the inversion of elution order for certain PCB congeners on specific columns. [] Understanding these factors is crucial for optimizing separation conditions and ensuring the accurate identification and quantification of 2,2',3,5'-Tetrachlorobiphenyl in complex samples.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.